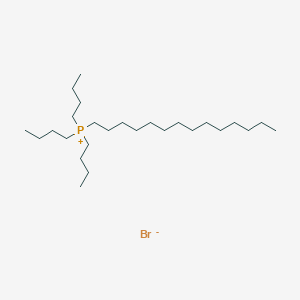

Tributyl(tetradecyl)phosphonium bromide

Descripción general

Descripción

Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid. Phosphonium ionic liquids are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make them suitable for a wide range of applications in different fields, including catalysis, extraction, and electrochemistry .

Métodos De Preparación

Tributyl(tetradecyl)phosphonium bromide can be synthesized by reacting tributylphosphine with tetradecyl bromide. The reaction typically occurs at elevated temperatures, around 65°C, and requires a reaction time of about three days. The resulting solid product is then recrystallized in hexane and vacuum-dried to obtain the final compound with a yield of approximately 68% .

Análisis De Reacciones Químicas

Tributyl(tetradecyl)phosphonium bromide undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidative desulfurization processes, where it helps remove sulfur compounds from model oil.

Substitution: It can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.

Catalysis: It serves as a catalyst in Heck cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Tributyl(tetradecyl)phosphonium bromide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of tributyl(tetradecyl)phosphonium bromide involves its role as a catalyst and extractant. In oxidative desulfurization, it facilitates the removal of sulfur compounds by acting as a reaction-induced self-separation catalyst. The interaction energy between the compound and sulfur compounds is crucial for its effectiveness . In extraction processes, it selectively binds to specific ions, enabling their separation from complex mixtures .

Comparación Con Compuestos Similares

Tributyl(tetradecyl)phosphonium bromide is unique compared to other phosphonium-based ionic liquids due to its specific alkyl chain length and bromide counterion. Similar compounds include:

Trihexyl(tetradecyl)phosphonium bromide: Used in similar applications but may have different solubility and thermal properties.

Tributyl(carboxymethyl)phosphonium bromide: Acts as a catalyst in the preparation of bis(indolyl)methane derivatives.

Trihexyl(tetradecyl)phosphonium decanoate: Used in liquid-liquid extraction processes for metal ion separation.

These compounds share similar properties but differ in their specific applications and effectiveness based on their chemical structure.

Propiedades

IUPAC Name |

tributyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRALPBDSPBTOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)